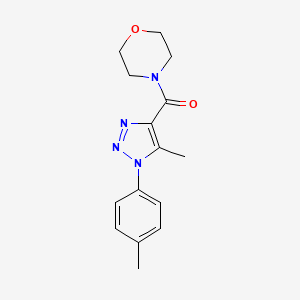
(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is not fully understood. However, it is believed to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of the proteasome. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone in lab experiments is its potential as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone. One of the major directions is to further investigate its mechanism of action, which will help to optimize its use in lab experiments. Another direction is to study its potential as an antifungal and antibacterial agent. Additionally, further studies are needed to investigate its potential as an anticancer agent in vivo.
Méthodes De Synthèse
The synthesis of (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the reaction of an alkyne and an azide to form a triazole ring. The reaction is catalyzed by copper (I) and can be carried out under mild conditions.
Applications De Recherche Scientifique
(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone has been extensively studied for its potential applications in various fields of science. One of the major applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an anticancer agent, as it can induce apoptosis in cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
[5-methyl-1-(4-methylphenyl)triazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-3-5-13(6-4-11)19-12(2)14(16-17-19)15(20)18-7-9-21-10-8-18/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPNWCYYBLLXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)
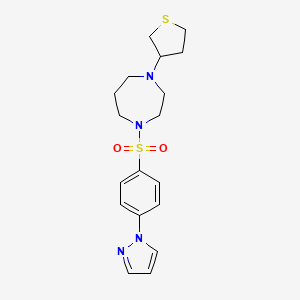
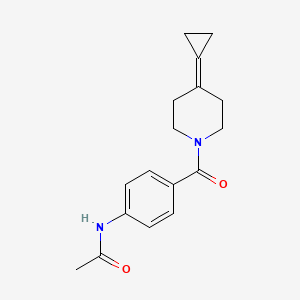
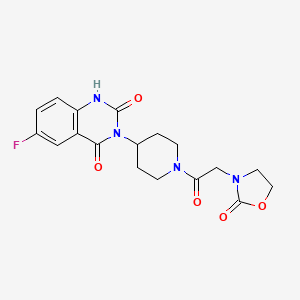

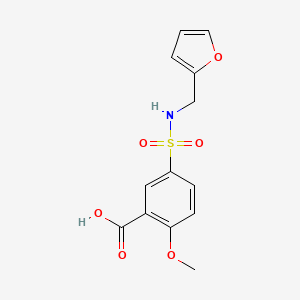



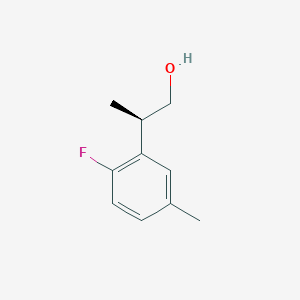
![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B2441973.png)
![3-fluoro-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2441975.png)